molecular formula C18H16ClN3OS2 B2482954 (2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1448064-69-4

(2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2482954
CAS No.: 1448064-69-4
M. Wt: 389.92
InChI Key: WENYPTKXUKJFNX-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound of significant interest in medicinal chemistry and preclinical research, designed for professional laboratory use. Its molecular architecture incorporates three key pharmacophores: a piperazine ring, a thiazole ring, and a thiophene heterocycle. Each of these components is frequently found in bioactive molecules and FDA-approved drugs . The piperazine moiety is widely utilized in drug discovery for its ability to fine-tune the physicochemical properties of a molecule, often serving as a linker or a component that influences solubility and bioavailability . The thiazole ring is a privileged scaffold in medicinal chemistry, present in compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . Furthermore, thiophene acts as a bioisostere for benzene and other aromatic systems, which can alter a compound's electron distribution, metabolic profile, and its interaction with biological targets . While specific clinical data for this compound is not available, its structure suggests potential as a valuable research tool. Researchers may explore its application in neuroscience, given that many piperazine-based compounds are investigated as receptor modulators (e.g., for dopaminergic or serotonergic systems) . Additionally, the presence of the thiazole and thiophene motifs makes it a candidate for inclusion in libraries screening for antimicrobial or anticancer activity . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety protocols in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3OS2/c19-15-4-2-1-3-14(15)17(23)21-6-8-22(9-7-21)18-20-16(12-25-18)13-5-10-24-11-13/h1-5,10-12H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENYPTKXUKJFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a thiourea derivative with α-haloketones under basic conditions.

    Introduction of the Piperazine Ring: The thiazole derivative is then reacted with a piperazine derivative in the presence of a suitable base.

    Attachment of the Chlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the ketone group can yield the corresponding alcohol.

Scientific Research Applications

(2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The thiazole and piperazine rings are particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Piperazine-Thiazole Derivatives
  • Urea-Linked Analogs (): Compounds 11a–11o share a piperazine-thiazole core but replace the methanone with a urea group. For example, 11f (1-(3-chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea) has a 3-chlorophenyl substituent and a molecular ion peak at m/z 500.2 .
  • Methanone-Linked Analog (): Compound 22 ((4-(1-(3-methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone) shares the methanone-piperazine-thiazole backbone but incorporates a 3-methoxy-4-(thiophen-3-yl)benzoyl group. Its synthesis yield (40%) is lower than urea derivatives, suggesting steric or electronic challenges in methanone-based syntheses .
Thiazole-Heterocycle Hybrids
  • Thiazole-Triazole Derivatives (): Compounds 4 and 5 feature fluorophenyl and triazolyl groups on a thiazole core. Crystallography reveals near-planar conformations except for a perpendicular fluorophenyl group, contrasting with the target compound’s thiophene, which may adopt distinct torsional angles due to sulfur’s larger atomic radius .
  • Imidazo-Thiazole Hybrid (): Compound 9aa ((5-(4-methoxyphenyl)imidazo[2,1-b]thiazol-2-yl)(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)methanone) includes an imidazo-thiazole system.

Substituent Effects on Physicochemical Properties

Aromatic Substituents
  • Chlorophenyl vs. Trifluoromethylphenyl (): Analogs like 11d (trifluoromethylphenyl) and 11f (chlorophenyl) show molecular weights of m/z 534.1 and 500.2, respectively. The electron-withdrawing trifluoromethyl group may enhance metabolic stability but reduce solubility compared to chloro substituents .
  • Methoxy Groups (): The title compound in (2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole) demonstrates that methoxy substituents improve solubility but may reduce binding affinity due to steric hindrance .
Heterocyclic Variations
  • Thiophene vs.

Biological Activity

The compound (2-Chlorophenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone, with the CAS number 1448064-69-4, is a complex organic molecule that combines several functional groups, including chlorophenyl, thiophenyl, thiazole, and piperazine rings. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The molecular formula of this compound is C18H16ClN3OS2C_{18}H_{16}ClN_{3}OS_{2}, with a molecular weight of approximately 389.9 g/mol. The presence of diverse functional groups suggests a multifaceted mechanism of action in biological systems.

Biological Activity Overview

Research indicates that thiazole derivatives, including this compound, exhibit a range of biological activities:

  • Antimicrobial : Effective against various bacterial strains.
  • Antifungal : Inhibits growth of pathogenic fungi.
  • Antitumor : Demonstrates cytotoxic effects on cancer cells.
  • Anti-inflammatory : Reduces inflammation in cellular models.
  • Neuroprotective : Provides protective effects against neurodegeneration.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The thiazole and piperazine rings can interact with enzymes and receptors, modulating their activity.
  • Gene Expression Modulation : Alters the expression of genes involved in inflammation and cell proliferation.
  • Oxidative Stress Reduction : Exhibits antioxidant properties that mitigate cellular oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound, against both gram-positive and gram-negative bacteria. Results indicated significant inhibition zones, suggesting potent antibacterial properties .

Antitumor Effects

In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Properties

Research highlighted the anti-inflammatory effects of thiazole derivatives. This compound was shown to reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Comparative Biological Activity Table

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AntifungalCell membrane disruption
AntitumorApoptosis induction
Anti-inflammatoryCytokine suppression
NeuroprotectiveOxidative stress reduction

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